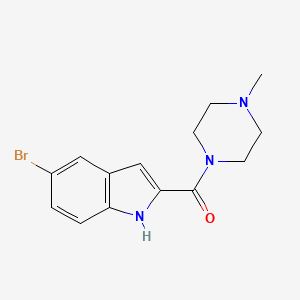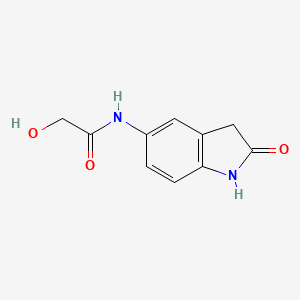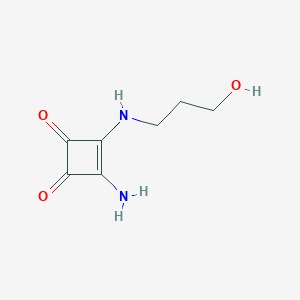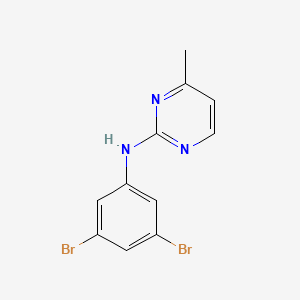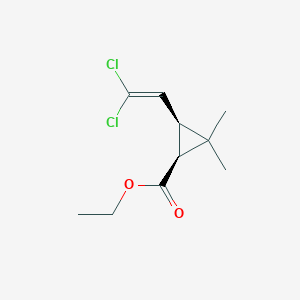
2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
準備方法
The synthesis of 2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of a hydrazide with carbon disulfide and an alkylating agent to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanylidene group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of metabolic processes or the disruption of cellular functions, leading to the desired therapeutic effects.
類似化合物との比較
2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid can be compared with other similar compounds such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties and reactivity.
Thiosemicarbazones: These compounds contain a similar sulfanylidene group and exhibit comparable biological activities.
Hydrazones: These compounds have a related hydrazide structure and are used in similar applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
61320-74-9 |
|---|---|
分子式 |
C5H6N2O4S |
分子量 |
190.18 g/mol |
IUPAC名 |
2-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methoxy]acetic acid |
InChI |
InChI=1S/C5H6N2O4S/c8-4(9)2-10-1-3-6-7-5(12)11-3/h1-2H2,(H,7,12)(H,8,9) |
InChIキー |
RYIZLYKSXIYIGD-UHFFFAOYSA-N |
正規SMILES |
C(C1=NNC(=S)O1)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






